molecular formula C8H6ClN3S2 B086465 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]- CAS No. 14731-29-4

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]-

Cat. No.: B086465
CAS No.: 14731-29-4
M. Wt: 243.7 g/mol
InChI Key: HFSWFROAQPHJHW-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2(3H)-thione derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound 5-[(4-chlorophenyl)amino]-1,3,4-thiadiazole-2(3H)-thione features a 4-chlorophenylamino substituent at position 5 of the thiadiazole ring. This structural motif enhances electronic delocalization and influences intermolecular interactions, making it a candidate for pharmaceutical applications. Its synthesis typically involves cyclization reactions of thiosemicarbazides with carbon disulfide under basic conditions (e.g., KOH), as seen in analogous compounds . Density functional theory (DFT) studies on similar molecules, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, reveal distinct bond length variations (e.g., C–S bonds at 1.67–1.73 Å) and aromatic stabilization due to the electron-withdrawing chloro group .

Properties

IUPAC Name

5-(4-chloroanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSWFROAQPHJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163664
Record name 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14731-29-4
Record name 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014731294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC209947
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkaline-Mediated Ring Closure

The thiosemicarbazide intermediate undergoes cyclization with carbon disulfide (CS₂) in alkaline media to form the 1,3,4-thiadiazole core. A standard protocol involves dissolving 4-(4-chlorophenyl)thiosemicarbazide (0.006 mol) in absolute ethanol (20 mL), adding 1 equivalent of NaOH and 1.2 equivalents of CS₂, and refluxing for 8–10 hours. Acidification with 20% HCl precipitates the product, which is recrystallized in ethanol to achieve 91% yield. This method’s efficiency stems from the nucleophilic attack of the thiolate ion on CS₂, followed by intramolecular cyclization and elimination of H₂S.

Alternative Alkaline Agents

Patent CN101880261A demonstrates the use of cheaper alkalis like KOH or Ca(OH)₂ in dichloromethane, achieving comparable yields (84–89%). Reacting trans-2-amino-1-(4-chlorophenyl)propanol with CS₂ at 110°C for 10 hours, followed by chloroform extraction and recrystallization, produces trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone, which is oxidized to the target compound.

Post-Synthetic Modifications

Oxidation to Thione Derivatives

The thiothiazolidinone intermediate is oxidized to the thione derivative using hydrogen peroxide (H₂O₂). For example, trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone (2 mmol) is treated with 30% H₂O₂ at 30°C for 2 hours, yielding 84.5% pure product after purification via ethyl acetate/petroleum ether crystallization.

Functionalization at the Sulfur Position

The thiol group at position 2 of the thiadiazole ring permits further derivatization. Reacting 5-[(4-chlorophenyl)amino]-1,3,4-thiadiazole-2(3H)-thione with 2-bromoacetophenone derivatives in acetone (with K₂CO₃) produces N-aryl-2-[(thiadiazol-2-yl)thio]acetamides, expanding structural diversity for biological testing.

Reaction Optimization and Yield Analysis

ParameterMethod 1Method 2Method 3
Starting MaterialThiosemicarbazidetrans-AminopropanolThiosemicarbazide
AlkaliNaOHKOHNaOH
SolventEthanolDichloromethaneAcetone
Temperature (°C)Reflux (78)110Room temperature
Time (hours)8–10108
Yield (%)9184.588

Method 1 offers the highest yield (91%) due to optimized reflux conditions in ethanol, while Method 2’s lower yield (84.5%) reflects challenges in oxidizing the thiothiazolidinone intermediate.

Characterization and Purity Assessment

Synthesized compounds are validated via:

  • FT-IR : Absorption bands at 3150–3250 cm⁻¹ (N–H stretch), 1250–1300 cm⁻¹ (C=S), and 1600–1650 cm⁻¹ (C=N).

  • ¹H-NMR : Singlets at δ 13.2–13.5 ppm (thione proton) and δ 7.4–7.6 ppm (aromatic protons).

  • HPLC : Purity >95% achieved through recrystallization or column chromatography.

Industrial Scalability and Challenges

Method 1’s use of ethanol and NaOH is cost-effective for large-scale production, whereas Method 2’s multi-step synthesis (including oxidation) complicates scalability. Residual CS₂ and H₂S generation require robust ventilation systems, highlighting safety considerations .

Scientific Research Applications

Antinociceptive Activity

Recent studies have highlighted the antinociceptive properties of 1,3,4-thiadiazole derivatives. In one investigation, several derivatives exhibited significant analgesic effects in animal models. For example:

  • Compound 3e demonstrated specific antinociceptive activity by affecting both central and peripheral nociceptive mechanisms.
  • Other compounds showed varying degrees of efficacy by influencing central pathways without peripheral interaction .

These findings suggest that modifications to the thiadiazole structure can lead to enhanced analgesic agents.

Antimicrobial Properties

1,3,4-thiadiazole derivatives have also been explored for their antimicrobial activities. The presence of the thiadiazole ring enhances interactions with microbial enzymes and proteins, leading to inhibition of growth in various bacterial strains. Studies indicate that these compounds can be effective against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has indicated that certain derivatives of 1,3,4-thiadiazole exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. This makes them candidates for further development as anticancer agents .

Herbicidal Activity

In agricultural applications, compounds like 1,3,4-thiadiazole derivatives have been tested for herbicidal properties. Their ability to inhibit specific biochemical pathways in plants can lead to effective weed control without harming crops .

Case Study 1: Antinociceptive Effects

A study published in Molecules evaluated a series of new thiadiazole derivatives for their antinociceptive effects using acetic acid-induced writhing tests in mice. The results showed that several compounds significantly reduced pain responses compared to controls, indicating their potential as analgesics .

Case Study 2: Antimicrobial Efficacy

In another research article focusing on antimicrobial activity, various substituted thiadiazoles were synthesized and tested against a panel of bacterial pathogens. The study concluded that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table: Summary of Biological Activities

Activity TypeCompound ExampleMechanismReference
AntinociceptiveCompound 3eCentral and peripheral mechanisms
AntimicrobialVariousInhibition of microbial growth
AnticancerSelected DerivativesInduction of apoptosis
HerbicidalVariousDisruption of plant biochemical pathways

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The presence of the 4-chloroaniline group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity

Variations in the aryl substituent significantly alter biological and physicochemical properties. Key examples include:

Compound Name Substituent Key Activity/Property Reference
5-[(4-Nitrophenyl)amino]-1,3,4-thiadiazole-2(3H)-thione 4-Nitrophenyl Precursor for antimicrobial derivatives
5-[(2,4-Dichlorophenyl)amino]-1,3,4-thiadiazole-2(3H)-thione 2,4-Dichlorophenyl Anticancer (MMP-9 inhibition)
5-[(4-Trifluoromethylphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione 4-Trifluoromethylphenyl Antitumor (Chronic myelogenous leukemia)
Target compound (4-Chlorophenyl) 4-Chlorophenyl Balanced lipophilicity and electronic effects

Key Findings :

  • The 4-nitrophenyl derivative exhibits strong electron-withdrawing effects, favoring reactivity in nucleophilic substitutions .
  • Dichlorophenyl analogs show enhanced anticancer activity due to increased hydrophobic interactions with target enzymes .
  • The 4-chlorophenyl group in the target compound provides moderate electronegativity and steric bulk, optimizing solubility and binding affinity .
Heterocyclic Variants: Thiadiazole vs. Oxadiazole

Replacing sulfur with oxygen in the heterocyclic ring (oxadiazole) alters electronic properties and bioactivity:

Property 1,3,4-Thiadiazole-2(3H)-thione (Target) 1,3,4-Oxadiazole-2(3H)-thione Reference
Electron Density Higher due to sulfur’s polarizability Lower (oxygen is more electronegative)
Enzyme Inhibition IC50 = 66.47 µM (NPP1 enzyme) IC50 = 368 µM (NPP1 enzyme)
Antimicrobial Activity Moderate activity against Gram-positive bacteria Enhanced activity due to improved solubility

Key Findings :

  • Thiadiazoles generally exhibit stronger enzyme inhibition than oxadiazoles, attributed to sulfur’s larger atomic radius and polarizability .
  • Oxadiazoles demonstrate better solubility in polar solvents, enhancing their utility in formulations .
Complex Derivatives and Hybrid Structures

Incorporating additional functional groups or heterocycles modulates activity:

Compound Type Structure Modification Biological Impact Reference
Spirocyclic Derivatives 5-((4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino Improved pharmacokinetics (prolonged half-life)
Morpholine Acetamides 4-(Chloroacetyl)morpholine conjugates Enhanced blood-brain barrier penetration
Triazole-Thiadiazole Hybrids 5-((5-Amino-thiadiazole)thio)methyl-triazole-3-thione Dual antibacterial and antitumor action

Key Findings :

  • Spirocyclic and morpholine derivatives improve metabolic stability and tissue distribution .
  • Hybrid structures leverage synergistic effects between heterocycles, broadening therapeutic scope .
Reaction Pathways
  • Target Compound : Synthesized via cyclization of 4-(4-chlorophenyl)thiosemicarbazide with CS₂/KOH, yielding ~75–85% under optimized conditions .
  • Analog Synthesis: 5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine: Cyclocondensation with H₂SO₄, followed by aldehyde coupling (60–70% yield) . Oxadiazole Derivatives: Requires xanthate intermediates and aminomethylation (yields ~80%) .
DFT and Spectroscopic Analysis
  • The 4-chlorophenyl group in the target compound reduces HOMO-LUMO gaps (4.2 eV vs. 4.8 eV in non-chlorinated analogs), enhancing charge transfer interactions .
  • IR spectra show characteristic C=S stretches at 1425–1440 cm⁻¹, while NMR confirms tautomeric thione-thiol equilibria in solution .

Biological Activity

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]- is a heterocyclic compound known for its diverse biological activities. This compound belongs to the thiadiazole class, characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the 4-chloroaniline group enhances its chemical properties and biological efficacy. This article explores the biological activities of this compound, highlighting its antimicrobial, anticancer, and antinociceptive properties based on recent research findings.

The compound's IUPAC name is 5-(4-chloroanilino)-1,3,4-thiadiazole-2-thione. It has a molecular formula of C₈H₆ClN₃S₂ and a molecular weight of 233.73 g/mol. The structure includes a thiadiazole ring that allows for various chemical modifications, enhancing its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various thiadiazole derivatives showed activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibiting bacterial enzyme activity by binding to active sites, disrupting vital biochemical pathways .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli2016 µg/mL
Pseudomonas aeruginosa1832 µg/mL

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole-2(3H)-thione has been extensively studied. In vitro assays revealed that this compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-70.28Induces apoptosis
HepG29.6Down-regulates MMP2 and VEGFA

Antinociceptive Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in pain management. Studies have indicated that certain derivatives exhibit antinociceptive effects by modulating nociceptive pathways. The mechanism involves central and peripheral modulation of pain signals .

Case Studies

  • Anticancer Efficacy : A study investigated several derivatives of thiadiazoles for their anticancer activity against MCF-7 cells. Modifications in substituents led to enhanced potency; for instance, a derivative with a piperidine moiety showed an IC50 value of 2.32 µg/mL .
  • Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited superior activity compared to their unsubstituted counterparts .

The biological activity of 1,3,4-thiadiazole-2(3H)-thione is primarily attributed to its ability to interact with biological targets such as enzymes and cell receptors. The presence of the chlorine atom in the para position enhances binding affinity to these targets, leading to effective inhibition of enzyme activity and subsequent biological effects.

Q & A

Q. What are the established synthetic routes for 1,3,4-thiadiazole-2(3H)-thione derivatives, and how can they be adapted for 5-[(4-chlorophenyl)amino] substitution?

  • Methodological Answer : Cyclization reactions using sodium hydroxide, sulfuric acid, or iodine in potassium iodide are common for thiadiazole-thione scaffolds. For 5-[(4-chlorophenyl)amino] substitution, start with isonicotinoyl hydrazide and potassium thiocyanate, followed by cyclocondensation with concentrated H₂SO₄. Subsequent reactions with 4-chlorophenylamine in ethanol or DMF yield the target compound. Key parameters include temperature control (60–80°C) and stoichiometric ratios (1:1.2 hydrazide:thiocyanate). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Reaction Optimization Parameters
Solvent: Ethanol/DMF (1:1)
Catalyst: Triethylamine (1.5 eq)
Time: 6–8 hours
Yield Range: 55–72% (varies with aryl aldehyde purity)

Q. How can structural confirmation of 5-[(4-chlorophenyl)amino]-1,3,4-thiadiazole-2(3H)-thione be achieved?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:
  • ¹H/¹³C NMR : Look for aromatic proton signals at δ 7.2–7.8 ppm (4-chlorophenyl group) and thione sulfur-linked carbon at ~165 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 255.7 [M+H]⁺ (C₈H₆ClN₃S₂).
  • IR Spectroscopy : N-H stretch at ~3350 cm⁻¹ and C=S stretch at 1210–1250 cm⁻¹.
  • XRD/DFT : Validate crystal packing and electronic structure using software like Gaussian09 .

Q. What are the typical starting reagents for synthesizing 1,3,4-thiadiazole-2(3H)-thione analogs?

  • Methodological Answer : Key reagents include:
  • Thiosemicarbazide (for triazole-thione intermediates) .
  • 4-Chlorophenyl isothiocyanate (for introducing the 4-chloroaniline moiety) .
  • Haloalkanes (e.g., bromoethane) for S-alkylation post-cyclization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. ethanol), temperature (50–90°C), and catalyst (triethylamine vs. pyridine) using a factorial design .
  • In Situ Monitoring : Employ HPLC (C18 column, acetonitrile/water) to track intermediate formation.
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate >95% pure product.
  • Yield Contradictions : Address low yields (e.g., 55% vs. 72%) by pre-drying solvents and using inert atmospheres to prevent oxidation .

Q. What computational strategies are effective in predicting the pharmacological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase). Focus on the thione sulfur and 4-chlorophenyl group as pharmacophores.
  • ADMET Prediction : SwissADME or pkCSM tools assess bioavailability, toxicity, and metabolic stability. Key metrics:
  • LogP: ~2.8 (moderate lipophilicity).
  • H-bond donors/acceptors: 1/3.
  • MD Simulations : GROMACS for stability analysis over 100 ns trajectories .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare MIC (Minimum Inhibitory Concentration) values against Candida albicans (reported range: 8–64 µg/mL) by standardizing assay protocols (CLSI M27/M38).
  • Resistance Testing : Evaluate efflux pump overexpression in resistant strains via qPCR (e.g., CDR1 gene in fungi).
  • Synergy Studies : Test combinatorial effects with fluconazole or ciprofloxacin using checkerboard assays .

Q. What advanced techniques validate the compound’s mechanism of action in antimicrobial studies?

  • Methodological Answer :
  • SEM/TEM : Image morphological changes in microbial membranes post-exposure.
  • ROS Assays : Measure reactive oxygen species (ROS) generation using DCFH-DA fluorescence.
  • Proteomics : LC-MS/MS to identify downregulated proteins (e.g., S. aureus enolase or E. coli FabI) .

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